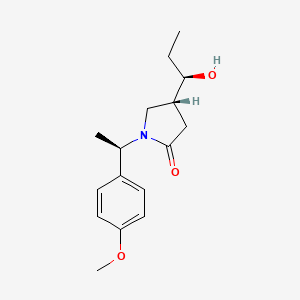

(R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one

CAS No.:

Cat. No.: VC13802747

Molecular Formula: C16H23NO3

Molecular Weight: 277.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23NO3 |

|---|---|

| Molecular Weight | 277.36 g/mol |

| IUPAC Name | (4R)-4-[(1R)-1-hydroxypropyl]-1-[(1R)-1-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |

| Standard InChI | InChI=1S/C16H23NO3/c1-4-15(18)13-9-16(19)17(10-13)11(2)12-5-7-14(20-3)8-6-12/h5-8,11,13,15,18H,4,9-10H2,1-3H3/t11-,13-,15-/m1/s1 |

| Standard InChI Key | HUXMLWAFNXMEBY-UXIGCNINSA-N |

| Isomeric SMILES | CC[C@H]([C@@H]1CC(=O)N(C1)[C@H](C)C2=CC=C(C=C2)OC)O |

| SMILES | CCC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O |

| Canonical SMILES | CCC(C1CC(=O)N(C1)C(C)C2=CC=C(C=C2)OC)O |

Introduction

(R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one is a chiral compound belonging to the pyrrolidinone class. It features a pyrrolidine ring with a hydroxypropyl group and a 4-methoxyphenyl ethyl group attached. This compound is notable for its potential therapeutic applications due to its biological activity and interaction with various biological targets.

Key Characteristics:

-

Molecular Formula: C16H23NO3

-

Molecular Weight: 277.36 g/mol

-

CAS Number: 1650544-74-3

Synthesis Methods

The synthesis of (R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one typically involves multiple steps to ensure the correct stereochemistry. These methods often include asymmetric synthesis techniques to achieve the desired chiral centers.

Biological Activity and Potential Applications

This compound has been studied for its potential as a receptor antagonist, particularly in neuropharmacology. It interacts selectively with certain receptors involved in pain and anxiety regulation, which could lead to reduced side effects compared to non-selective agents.

Related Compounds and Structural Similarities

Several compounds share structural similarities with (R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-N-[3-(4-Methoxyphenyl)propyl]pyrrolidin-2-one | Similar pyrrolidine core with different substituents | Potential analgesic effects |

| 1-(4-Methoxyphenyl)ethylpyrrolidin-2-one | Lacks hydroxy substitution | Antidepressant activity |

| 3-(4-Methoxyphenyl)propanamide | Non-cyclic derivative | Anti-inflammatory properties |

Research Findings and Future Directions

Research on (R)-4-((R)-1-Hydroxypropyl)-1-((R)-1-(4-methoxyphenyl)ethyl)pyrrolidin-2-one focuses on its binding affinity and selectivity towards specific receptors. Techniques such as in vitro assays and molecular modeling are employed to elucidate its pharmacodynamics and therapeutic potential.

Future Research Directions:

-

In-depth pharmacokinetic studies to understand its metabolism and bioavailability.

-

Clinical trials to assess efficacy and safety in humans.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume